![molecular formula C14H13F3N2O3 B13445136 (6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)
(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desnitro Pretomanid is a derivative of Pretomanid, a nitroimidazooxazine compound. Pretomanid is primarily used in the treatment of drug-resistant tuberculosis. Desnitro Pretomanid, as the name suggests, is a version of Pretomanid where the nitro group has been removed. This modification can potentially alter its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Desnitro Pretomanid involves several steps, starting from the precursor compounds used in the synthesis of Pretomanid. The key steps include:
Nucleophilic Substitution: The initial step involves the reaction of 2-chloro-4-nitroimidazole with (S)-epichlorohydrin to form an intermediate.
Hydrolysis and Silicon Etherification: This intermediate undergoes hydrolysis followed by silicon etherification to produce a silyl-protected alcohol.
O-Alkylation and Intramolecular Cyclization: The silyl-protected alcohol is then subjected to O-alkylation and intramolecular cyclization to yield Pretomanid.
Denitration: The final step involves the removal of the nitro group from Pretomanid to obtain Desnitro Pretomanid.
Industrial Production Methods: The industrial production of Desnitro Pretomanid follows similar steps but is optimized for large-scale synthesis. This includes the use of cheaper and more readily available raw materials, mild experimental conditions, and simplified operations to ensure scalability and efficiency .
化学反应分析
Types of Reactions: Desnitro Pretomanid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, potentially altering its biological activity.
Substitution: Desnitro Pretomanid can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Desnitro Pretomanid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of denitration on the chemical properties of nitroimidazoles.
Biology: Researchers investigate its biological activity, particularly its potential as an antimicrobial agent.
Medicine: Studies focus on its efficacy and safety in treating drug-resistant tuberculosis and other bacterial infections.
作用机制
The mechanism of action of Desnitro Pretomanid involves several steps:
Metabolic Activation: The compound is metabolically activated by a nitroreductase enzyme, producing various active metabolites.
Nitric Oxide Production: These metabolites induce the production of nitric oxide, which has antimicrobial properties.
Inhibition of Mycolic Acid Synthesis: Desnitro Pretomanid blocks the formation of keto mycolic acids, a component of the bacterial cell wall, by impairing the oxidation of hydroxymycolic acid.
相似化合物的比较
Pretomanid: The parent compound, which retains the nitro group.
Delamanid: Another nitroimidazole used in the treatment of drug-resistant tuberculosis.
Metronidazole: A well-known nitroimidazole with broad-spectrum antimicrobial activity.
Comparison:
Pretomanid vs. Desnitro Pretomanid: The removal of the nitro group in Desnitro Pretomanid can alter its chemical properties and biological activity, potentially reducing its efficacy as an antimicrobial agent.
Delamanid vs. Desnitro Pretomanid: Both compounds share a similar mechanism of action, but Delamanid retains the nitro group, which may contribute to its higher efficacy.
Metronidazole vs. Desnitro Pretomanid: While both compounds belong to the nitroimidazole class, Metronidazole has a broader spectrum of activity and is used to treat a wider range of infections.
属性
分子式 |
C14H13F3N2O3 |
|---|---|
分子量 |
314.26 g/mol |
IUPAC 名称 |
(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H13F3N2O3/c15-14(16,17)22-11-3-1-10(2-4-11)8-20-12-7-19-6-5-18-13(19)21-9-12/h1-6,12H,7-9H2/t12-/m0/s1 |
InChI 键 |
WUGKRGYZMYCMQS-LBPRGKRZSA-N |
手性 SMILES |
C1[C@@H](COC2=NC=CN21)OCC3=CC=C(C=C3)OC(F)(F)F |
规范 SMILES |
C1C(COC2=NC=CN21)OCC3=CC=C(C=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


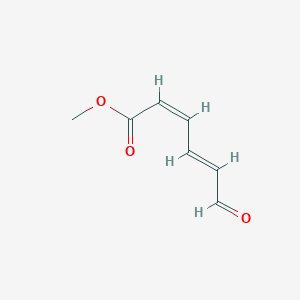
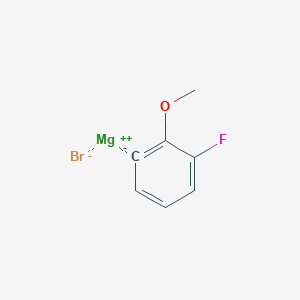
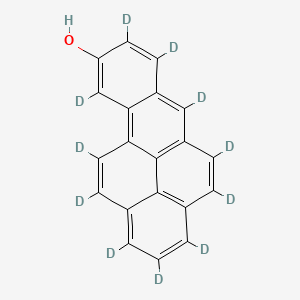
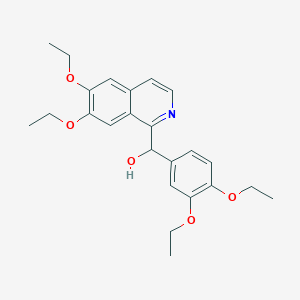
![1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone](/img/structure/B13445104.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
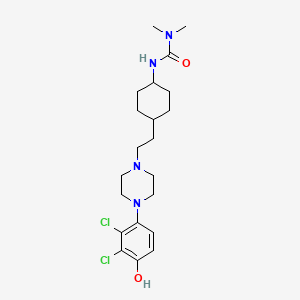
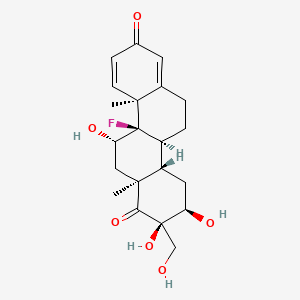
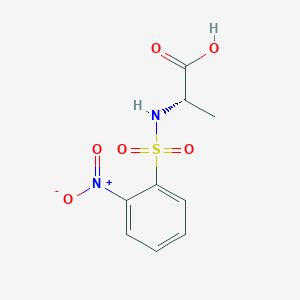
![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)
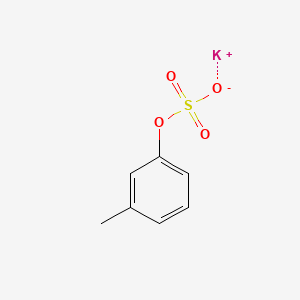

![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
